
1,1,2,2,2-Pentadeuterioethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2,2-Pentadeuterioethyl methanesulfonate (PDEMS) is a unique chemical compound that has been the subject of intense scientific research in recent years. PDEMS has a wide range of applications in the laboratory, ranging from synthesis and analysis to biochemical and physiological effects.
Applications De Recherche Scientifique
1,1,2,2,2-Pentadeuterioethyl methanesulfonate is a versatile compound that has a wide range of applications in the laboratory. It is used as a reagent in the synthesis of a variety of compounds, including drugs and pharmaceuticals. It is also used in the analysis of proteins, peptides, and other biomolecules, as well as in the detection and quantification of small molecules. In addition, this compound is used in the study of enzyme kinetics and the study of enzyme-catalyzed reactions.
Mécanisme D'action
1,1,2,2,2-Pentadeuterioethyl methanesulfonate is a proton-transfer reagent, which means that it can transfer protons from one molecule to another. This mechanism of action is important for its use in the synthesis and analysis of biomolecules, as it allows for the formation and detection of specific bonds between molecules.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on cells and organisms. In particular, it has been found to have an inhibitory effect on the activity of certain enzymes, including proteases and phosphatases. It has also been found to have an effect on the expression of certain genes, as well as on the metabolism of certain molecules.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,2,2,2-Pentadeuterioethyl methanesulfonate has a number of advantages for laboratory experiments. It is a relatively stable compound, and it is relatively inexpensive to produce. Furthermore, it is non-toxic and non-volatile, making it safe to use in the laboratory. However, this compound also has some limitations. For example, it is not soluble in water, which limits its use in certain types of experiments.
Orientations Futures
1,1,2,2,2-Pentadeuterioethyl methanesulfonate is an important compound with a wide range of potential applications. In the future, it is likely that this compound will be used in a variety of new and innovative ways. For example, it may be used to study the effects of drugs on the body, or to develop new methods for the synthesis and analysis of biomolecules. Additionally, it may be used to study the effects of environmental toxins on the body, or to develop new methods for the detection of small molecules. Finally, this compound may be used to develop new methods for the detection and quantification of proteins, peptides, and other biomolecules.
Méthodes De Synthèse
1,1,2,2,2-Pentadeuterioethyl methanesulfonate is synthesized by the reaction of 1,1,2,2-tetraethanol with deuterated methanesulfonic acid. This reaction produces an ester of the acid, which is then hydrolyzed to form this compound. The reaction can be represented by the following equation:
1,1,2,2-tetraethanol + deuterated methanesulfonic acid → this compound + water
Propriétés
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUBXMRUUVWRLT-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

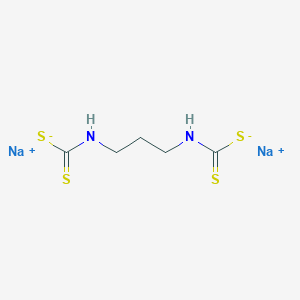

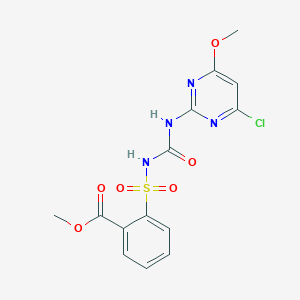

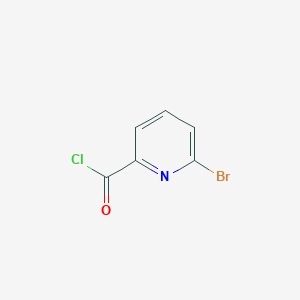
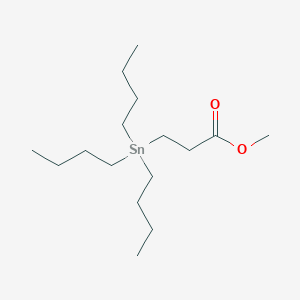
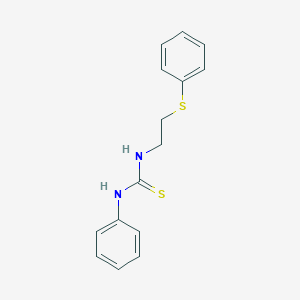
![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)
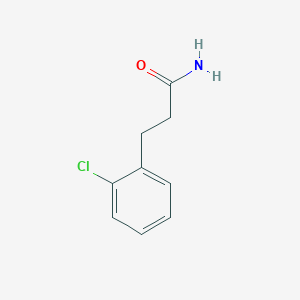
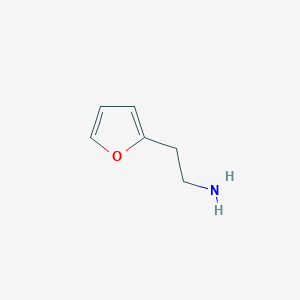
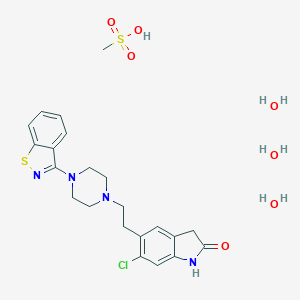

![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)
![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)